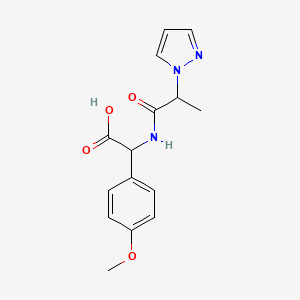![molecular formula C14H15NO5 B6663046 1-[[2-(3-Acetylphenoxy)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B6663046.png)
1-[[2-(3-Acetylphenoxy)acetyl]amino]cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[2-(3-Acetylphenoxy)acetyl]amino]cyclopropane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropane ring, an acetylphenoxy group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-(3-Acetylphenoxy)acetyl]amino]cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclopropane ring. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents. The specific methods used can vary depending on the desired purity and application of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[[2-(3-Acetylphenoxy)acetyl]amino]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-[[2-(3-Acetylphenoxy)acetyl]amino]cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving cyclopropane-containing molecules.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-[[2-(3-Acetylphenoxy)acetyl]amino]cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, influencing cellular processes and signaling pathways. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopropane-containing amino acids and derivatives, such as 1-aminocyclopropane-1-carboxylic acid (ACC) . These compounds share structural similarities but may differ in their functional groups and specific applications.
Uniqueness
1-[[2-(3-Acetylphenoxy)acetyl]amino]cyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring with an acetylphenoxy group and a carboxylic acid functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-[[2-(3-acetylphenoxy)acetyl]amino]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-9(16)10-3-2-4-11(7-10)20-8-12(17)15-14(5-6-14)13(18)19/h2-4,7H,5-6,8H2,1H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHAHFVTMOGNHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC(=O)NC2(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Methoxyphenyl)-2-[(1-propan-2-ylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B6662967.png)

![2-[(5-Cyclopropyl-1,2-oxazole-3-carbonyl)amino]-2-(4-methoxyphenyl)acetic acid](/img/structure/B6662986.png)
![2-(4-Methoxyphenyl)-2-[[2-(2-oxoazocan-1-yl)acetyl]amino]acetic acid](/img/structure/B6662993.png)
![1-[[2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B6662996.png)
![1-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B6663010.png)
![1-[2-[(4-Chlorophenyl)sulfonylamino]propanoylamino]cyclopropane-1-carboxylic acid](/img/structure/B6663017.png)
![1-[3-(3-Nitrophenyl)propanoylamino]cyclopropane-1-carboxylic acid](/img/structure/B6663022.png)
![1-[[2-(4-Methoxyphenyl)-1,3-thiazole-4-carbonyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B6663026.png)
![1-[[2-(4-Phenyltriazol-1-yl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B6663033.png)
![1-[(1-Pyrazin-2-ylpiperidine-4-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B6663053.png)
![1-[[2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B6663054.png)
![1-[(4-methyl-1H-pyrrole-3-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B6663056.png)
![1-[[2-(3-Bromo-4-fluorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B6663064.png)
